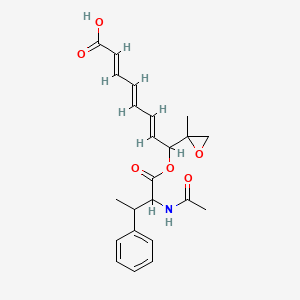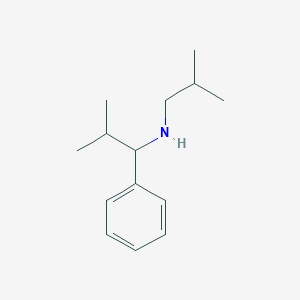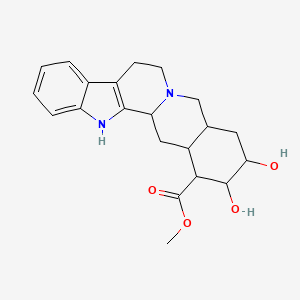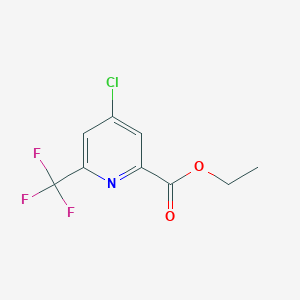
(2E,4E,6E)-8-(2-acetamido-3-phenyl-butanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2E,4E,6E)-8-(2-acetamido-3-phenyl-butanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic Acid” is a complex organic compound with an intriguing structure. Let’s break it down:
- The compound features three conjugated double bonds (2E, 4E, and 6E), which contribute to its unique reactivity.
- The acetylated amide group (2-acetamido-3-phenyl-butanoyl) adds functional diversity.
- The oxirane (epoxide) ring (2-methyloxiran-2-yl) introduces a strained three-membered cyclic structure.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for this compound, but here’s a common approach:
Diels-Alder Reaction:
- Industrial-scale production typically involves optimized versions of the synthetic routes mentioned above.
- Precursor availability, cost, and efficiency play crucial roles in process design.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The conjugated double bonds make it susceptible to oxidation reactions.
Reduction: Reduction of the double bonds can yield saturated derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄).
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃).
- Oxidation: Epoxide ring opening, yielding diols or carboxylic acids.
- Reduction: Saturated derivatives (alkanes or alcohols).
- Substitution: Amide hydrolysis or amine substitution products.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: As a synthetic intermediate for more complex molecules.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Potential drug candidates due to its unique structure.
Industry: Used in the synthesis of specialty chemicals.
Wirkmechanismus
- The compound’s effects depend on its specific target. For instance:
- If it interacts with an enzyme, it may inhibit or activate its function.
- If it binds to a receptor, it could modulate cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its combination of conjugated double bonds, amide functionality, and epoxide ring sets it apart.
Similar Compounds: Related compounds include other polyenes, amides, and epoxides.
Eigenschaften
CAS-Nummer |
85146-09-4 |
|---|---|
Molekularformel |
C23H27NO6 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
(2E,4E,6E)-8-(2-acetamido-3-phenylbutanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid |
InChI |
InChI=1S/C23H27NO6/c1-16(18-11-7-6-8-12-18)21(24-17(2)25)22(28)30-19(23(3)15-29-23)13-9-4-5-10-14-20(26)27/h4-14,16,19,21H,15H2,1-3H3,(H,24,25)(H,26,27)/b5-4+,13-9+,14-10+ |
InChI-Schlüssel |
HGSOUJPIFSDBKJ-FGTVCLKNSA-N |
Isomerische SMILES |
CC(C1=CC=CC=C1)C(C(=O)OC(/C=C/C=C/C=C/C(=O)O)C2(CO2)C)NC(=O)C |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(C(=O)OC(C=CC=CC=CC(=O)O)C2(CO2)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12100372.png)





![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12100413.png)


![2-[2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12100427.png)


